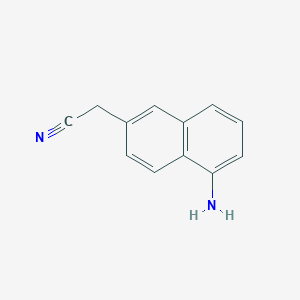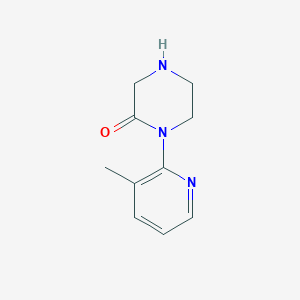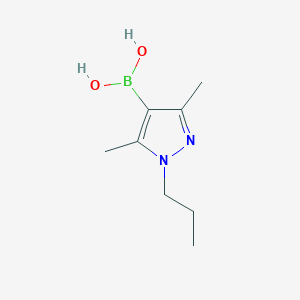![molecular formula C11H12N2O B11907968 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol](/img/structure/B11907968.png)
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol is a heterocyclic compound that features a fused ring system combining benzoimidazole and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzimidazole with substituted methyl cinnamates under thermal conditions . Another approach includes the use of molybdate sulfuric acid as a catalyst for the reaction of 1H-benzo[d]imidazol-2-amine with various aldehydes and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve optimization of the above synthetic routes to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
Benzo[4,5]imidazo[1,2-a]pyridines: Compounds with similar core structures but different substituents.
Uniqueness
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-4-ol |
InChI |
InChI=1S/C11H12N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-2,4-5,10,14H,3,6-7H2 |
InChIキー |
GFHWQUFAAVIVNQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=NC3=CC=CC=C3N2C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)

![6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11907941.png)




